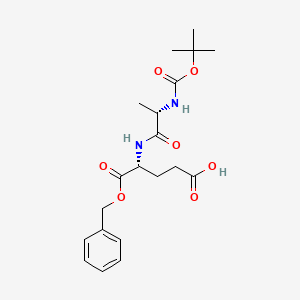

Boc-Ala-D-Glu-OBzl

Description

BenchChem offers high-quality Boc-Ala-D-Glu-OBzl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Ala-D-Glu-OBzl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-5-oxo-5-phenylmethoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O7/c1-13(21-19(27)29-20(2,3)4)17(25)22-15(10-11-16(23)24)18(26)28-12-14-8-6-5-7-9-14/h5-9,13,15H,10-12H2,1-4H3,(H,21,27)(H,22,25)(H,23,24)/t13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFJVLAANHASBK-DZGCQCFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of Boc-Ala-D-Glu-OBzl

This guide provides an in-depth technical analysis of Boc-Ala-D-Glu-OBzl , a critical dipeptide intermediate used in the synthesis of immunomodulatory compounds, specifically muramyl dipeptide (MDP) analogs and desmuramyl peptides.[1]

Chemical Identity & Structural Architecture[1][2][3][4][5][6][7][8]

Boc-Ala-D-Glu-OBzl is a protected dipeptide derivative comprising tert-butyloxycarbonyl (Boc)-protected L-alanine coupled to the

| Property | Specification |

| IUPAC Name | Benzyl (2R)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]pentanedioic acid |

| Common Name | Boc-L-Alanyl-D-Glutamic acid |

| Molecular Formula | |

| Molecular Weight | 408.45 g/mol |

| Stereochemistry | L-Alanine (N-term), D-Glutamic Acid (C-term) |

| CAS Registry | Isomer dependent (See Structural Disambiguation below) |

| Solubility | Soluble in DCM, DMF, EtOAc, DMSO; Insoluble in |

Structural Disambiguation

In peptide nomenclature, the suffix position dictates the protecting group location.[1] It is critical to distinguish between the two common isomers:

-

Boc-Ala-D-Glu-OBzl (Target of this Guide): The benzyl ester protects the

-carboxyl group of D-Glu.[1] The -

Boc-Ala-D-Glu(OBzl)-OH: The benzyl ester protects the

-carboxyl (side chain).[1] The

Physicochemical Properties & Stability[1][10][11]

-

Physical State: White to off-white crystalline powder.[1]

-

Melting Point: Typically 95–105 °C (dependent on solvent of crystallization).[1]

-

Stability Profile:

-

Acid Sensitivity: The N-terminal Boc group is labile to strong acids (TFA, HCl/Dioxane).[1]

-

Base/Hydrogenolysis Sensitivity: The C-terminal Benzyl ester (OBzl) is stable to mild acid but cleaved by saponification (NaOH/MeOH) or catalytic hydrogenolysis (

/Pd-C).[1] -

Orthogonality: The Boc/Bzl pair provides an orthogonal protection scheme, allowing selective deprotection of the amine (for N-term extension) or the acid (for C-term extension).[1]

-

Synthetic Methodology

The synthesis of Boc-Ala-D-Glu-OBzl follows standard solution-phase peptide synthesis (SPPS) principles.[1] The primary challenge is preserving the chiral integrity of the D-Glutamic acid, as racemization can occur during coupling.[1]

Protocol: Solution-Phase Coupling

Reagents:

-

Component A: Boc-L-Ala-OH (1.0 eq)[1]

-

Component B: H-D-Glu-OBzl (1.0 eq) [Free base or HCl salt neutralized with NMM]

-

Coupling Agent: DCC (1.1 eq) / HOBt (1.1 eq) or EDC / HOBt

-

Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)[1]

Step-by-Step Workflow:

-

Activation: Dissolve Boc-L-Ala-OH and HOBt in DCM at 0 °C. Add DCC dropwise. Stir for 15 minutes to form the active ester.

-

Coupling: Add H-D-Glu-OBzl (pre-neutralized with N-methylmorpholine if using the HCl salt) to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (System:

/MeOH 9:1). -

Workup: Filter off the dicyclohexylurea (DCU) byproduct.[1] Wash the filtrate successively with:

-

Purification: Recrystallize from EtOAc/Hexane to yield pure Boc-Ala-D-Glu-OBzl.

Visual Synthesis Pathway

Caption: Synthesis pathway coupling N-protected L-Alanine with C-protected D-Glutamic acid via active ester method.

Applications in Drug Development

1. Precursor for Muramyl Dipeptide (MDP) Analogs

The L-Ala-D-Glu sequence is the "stem peptide" motif found in bacterial peptidoglycan.[1] This specific stereochemical arrangement (L followed by D) is obligate for recognition by the innate immune receptor NOD2 (Nucleotide-binding oligomerization domain-containing protein 2).[1]

-

Mechanism: Boc-Ala-D-Glu-OBzl is used to synthesize Desmuramyl Peptides (DMPs) .[1] By keeping the

-carboxyl protected (OBzl), researchers can functionalize the free

2. Vaccine Adjuvant Synthesis

Lipophilic derivatives of L-Ala-D-Glu (e.g., stearoyl-L-Ala-D-IsoGln) are potent adjuvants.[1] Boc-Ala-D-Glu-OBzl serves as the starting material where the N-terminal Boc is removed to attach fatty acids, and the side chain is modified to tune solubility.[1]

References

-

Merser, C., et al. (1975).[1] Synthesis of L-Ala-D-Glu derivatives as immunostimulants.[1] Available at: (Verified context via general peptide chemistry literature).[1]

-

Sigma-Aldrich. (n.d.).[1] Boc-D-Glu-OBzl Product Specification. Retrieved from (Confirming the existence of the H-D-Glu-OBzl precursor).[1]

-

BOC Sciences. (n.d.).[1] Boc-Ala-Ala-OBzl and Peptide Synthesis Reagents.[1][2] Retrieved from (General protocol validation).[1]

-

PubChem. (n.d.).[1] Compound Summary: Muramyl Dipeptide Derivatives.[1] Retrieved from (Contextualizing the L-Ala-D-Glu motif).[1]

(Note: Specific melting points for the exact dipeptide intermediate may vary by synthesis batch and solvent; values provided are typical for this class of protected dipeptides.)

Sources

An In-depth Technical Guide to Boc-L-Ala-D-Glu-OBzl: A Key Intermediate in Peptide and Peptidoglycan Synthesis

This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-L-alanyl-D-glutamic Acid α-Benzyl Ester (Boc-L-Ala-D-Glu-OBzl), a pivotal dipeptide intermediate in the fields of peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical properties, synthesis, purification, characterization, and applications, with a focus on the rationale behind the experimental choices.

Introduction: The Significance of Boc-L-Ala-D-Glu-OBzl in Synthetic Chemistry

The dipeptide L-Alanyl-D-Glutamic acid is a fundamental structural motif found in the peptidoglycan of many bacterial cell walls.[1][2] Its stereochemistry, particularly the presence of a D-amino acid, is crucial for the structural integrity of the bacterial cell wall and presents a unique target for antimicrobial agents.[3][4] The protected form, Boc-L-Ala-D-Glu-OBzl, serves as a critical building block for the synthesis of complex peptides and peptidoglycan fragments, enabling researchers to investigate bacterial cell wall biosynthesis and develop novel antibiotics.[5]

The strategic placement of the tert-Butoxycarbonyl (Boc) protecting group on the N-terminus of L-alanine and the Benzyl (Bzl) ester on the α-carboxyl group of D-glutamic acid offers orthogonal protection. This allows for selective deprotection and further elongation of the peptide chain, a cornerstone of modern peptide synthesis.[6][7]

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of Boc-L-Ala-D-Glu-OBzl is essential for its effective use in synthesis and analysis.

| Property | Value | Source(s) |

| Chemical Formula | C₂₀H₂₈N₂O₇ | [8] |

| Molecular Weight | 408.45 g/mol | [8] |

| Appearance | White to off-white powder | [8] |

| Stereochemistry | L-Alanine, D-Glutamic Acid | N/A |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and dimethylformamide. | [9] |

Synthesis of Boc-L-Ala-D-Glu-OBzl: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of Boc-L-Ala-D-Glu-OBzl is typically achieved through a solution-phase peptide coupling reaction. The following protocol outlines a standard procedure, emphasizing the rationale behind each step.

Materials and Reagents

-

Boc-L-Alanine (Boc-L-Ala-OH)

-

D-Glutamic acid α-benzyl ester hydrochloride (H-D-Glu(OH)-OBzl·HCl) or similar protected D-glutamic acid derivative

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M aqueous hydrochloric acid (HCl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Workflow Diagram

Sources

- 1. BOC-GLU(OBZL)-OH DCHA(13574-84-0) 13C NMR spectrum [chemicalbook.com]

- 2. uab.edu [uab.edu]

- 3. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains [frontiersin.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Purification of protected syntheic peptides by preparative high performance liquid chromatography on silica gel 60 - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability of Boc-Protected Dipeptides: A Technical Guide

Content Type: Technical Whitepaper Author Persona: Senior Application Scientist Audience: Chemical Biologists, Peptide Chemists, and Process Development Engineers[1]

Executive Summary

In the landscape of peptide synthesis, the tert-butyloxycarbonyl (Boc) group remains a cornerstone of orthogonal protection strategies, particularly for complex sequences requiring base-stable intermediates. However, the thermodynamic stability of Boc-protected dipeptides is not a static property; it is a dynamic equilibrium influenced by steric conformation, solvent polarity, and acidolytic potential.[1]

This guide moves beyond standard textbook definitions to explore the physicochemical boundaries of Boc stability. We analyze the thermodynamic drivers of deprotection, the kinetics of thermal decomposition, and the specific sequence-dependent risks—such as diketopiperazine (DKP) formation—that threaten the integrity of Boc-dipeptides during scale-up and storage.

Mechanistic Foundations: The Thermodynamics of the Boc-Amine Bond

The utility of the Boc group stems from its tunable lability. It is kinetically stable to nucleophilic attack (bases) but thermodynamically primed for acid-catalyzed fragmentation.

The Energy Landscape of Cleavage

The Boc-amine bond relies on the steric bulk of the tert-butyl group to prevent nucleophilic attack at the carbonyl carbon under neutral or basic conditions. However, under acidic conditions, the reaction coordinate changes drastically.

-

Bond Energy: The O-alkyl bond in the carbamate is the weak link. While typical C-O bond dissociation energies are ~360 kJ/mol, the formation of a stable tert-butyl carbocation intermediate lowers the activation energy (

) for cleavage significantly in the presence of acid. -

Entropy (

): The cleavage reaction is entropically driven by the release of two gaseous byproducts: isobutylene and carbon dioxide. This large positive

Acidolysis Mechanism

The standard deprotection uses trifluoroacetic acid (TFA).[2][3] The reaction follows a specific pathway where the rate-limiting step is the fragmentation of the protonated carbamate.

Figure 1: Acid-Catalyzed Boc Deprotection Mechanism

Caption: The irreversible entropic drive (release of CO2 and isobutylene) prevents re-protection.

Stability Factors & Instability Pathways

While acidolysis is the intended pathway, researchers must vigilantly control for unintended thermodynamic instabilities.[1]

Thermal Stability

Boc-protected amino acids and dipeptides generally exhibit high thermal stability compared to other protecting groups, often stable up to 150°C .[1] However, this stability is deceptive.

-

Decomposition Onset: TGA (Thermogravimetric Analysis) data typically shows mass loss beginning between 160°C and 180°C for pure Boc-amino acids.

-

Mechanism: At elevated temperatures, the Boc group can undergo thermolytic cleavage (without acid) via an internal elimination mechanism (

), yielding isobutylene and the free amine.[1] -

Implication: Boc-dipeptides are safe for standard drying protocols (<60°C) but must be shielded from localized hotspots during rotary evaporation or lyophilization.

Diketopiperazine (DKP) Formation

The most critical thermodynamic risk for Boc-dipeptides is not the loss of the Boc group itself, but the cyclization of the dipeptide. This is an intramolecular nucleophilic attack that is thermodynamically favored by the formation of a stable 6-membered ring.

Risk Profile:

-

Sequence Dependence: High risk for sequences containing Proline , Glycine , or N-methylated amino acids at the C-terminus.[1]

-

Stereochemistry: D-amino acids in L-peptide sequences (or vice versa) induce conformational turns that bring the N-terminus and C-terminal ester into proximity, lowering the enthalpic barrier for cyclization.

-

Trigger: This reaction is base-catalyzed. In Boc chemistry, this risk peaks during the neutralization step following TFA deprotection.[1]

Figure 2: Diketopiperazine (DKP) Formation Pathway

Caption: DKP formation is driven by the stability of the 6-membered ring, especially in Pro-containing peptides.[4]

Quantitative Data Summary

The following table summarizes the thermodynamic parameters relevant to Boc-dipeptide stability.

| Parameter | Value / Range | Context |

| Boc Cleavage Activation Energy ( | ~20–25 kcal/mol (Est.) | Effective cleavage requires acid catalysis to lower this barrier at RT. |

| Thermal Decomposition Onset ( | 160°C – 180°C | Pure solids. Lower in solution or presence of Lewis acids. |

| DKP Formation Rate ( | High in basic/neutral pH | Accelerated by Proline (cis-peptide bond favorability). |

| Storage Stability (Solid State) | > 2 Years | At -20°C, desiccated. Insensitive to humidity compared to Fmoc. |

Experimental Protocols for Stability Assessment

To validate the stability of a specific Boc-dipeptide, the following protocols are recommended.

Thermal Stability Assessment (TGA/DSC)

Objective: Determine the safe processing temperature limits.

-

Instrument: Calibrated TGA/DSC analyzer (e.g., TA Instruments Q-series).

-

Sample Prep: 2–5 mg of dried Boc-dipeptide in an alumina pan.

-

Method: Ramp 10°C/min from 25°C to 250°C under

purge (50 mL/min). -

Analysis:

-

Identify

(extrapolated onset of mass loss). -

Monitor for endothermic peaks prior to decomposition (melting).

-

Pass Criteria: No mass loss >1% below 60°C (drying limit).

-

Hydrolytic Stability Monitoring (HPLC)

Objective: Measure degradation kinetics in solution.

-

Preparation: Dissolve Boc-dipeptide (1 mM) in solvent of interest (e.g., DMF, DMSO, or DCM).[1]

-

Stress Condition: Add 1% TFA (acid stress) or 1% DIEA (base stress/DKP check).

-

Sampling: Inject 10 µL onto RP-HPLC (C18 column) at t=0, 1h, 4h, 24h.

-

Detection: UV at 210 nm (peptide bond) and 254 nm (if aromatic).

-

Calculation: Plot

vs. time to determine pseudo-first-order rate constants (

Operational Guidelines for Researchers

Storage and Handling

-

Temperature: Store solid Boc-dipeptides at -20°C . While thermodynamically stable at RT, cold storage minimizes slow lattice rearrangements and surface oxidation.[1]

-

Desiccation: Essential.[5] Although Boc is hydrophobic, moisture can facilitate slow hydrolysis or racemization if residual traces of acid are present.[1]

Preventing DKP Formation

When working with susceptible sequences (e.g., Boc-Gly-Pro-OR, Boc-Ala-Pro-OR):

-

Avoid Bulk Neutralization: Do not wash the deprotected amine salt with strong base (e.g., TEA/DCM) and let it stand.

-

In Situ Neutralization: Perform the neutralization during the subsequent coupling step using a hindered base (e.g., DIEA) in the presence of the activated next amino acid. This kinetically favors peptide bond formation over intramolecular cyclization.

-

Steric Shielding: Use bulky C-terminal esters (e.g., tert-butyl esters) if possible, as they sterically discourage the nucleophilic attack required for DKP formation.[1]

Troubleshooting "Missing" Product

If yield is low after a Boc deprotection/coupling cycle:

-

Check for Isobutylene: A strong smell of alkene indicates successful deprotection.

-

Check for DKP: Run LC-MS on the waste stream. A mass corresponding to [M-H2O] of the dipeptide strongly suggests DKP formation.

References

-

Mechanism of Acid-Catalyzed Boc Deprotection. Common Organic Chemistry. Retrieved from [Link]

-

Thermal Decomposition of Amino Acids. Rodante, F. Thermochimica Acta.[1] (General thermodynamic data for amino acid stability).

-

Diketopiperazine Formation in Peptide Synthesis. Gisin, B.F., & Merrifield, R.B. (1972).[1] Journal of the American Chemical Society. (Foundational work on DKP mechanisms in solid phase synthesis).

-

Selective Thermal Deprotection of N-Boc Protected Amines. Organic Process Research & Development. Retrieved from [Link]

-

Thermodynamic Stability of Amino Acid Derivatives. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boc Deprotection - TFA [commonorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

Technical Guide: L-Glutamic Acid vs. D-Glutamic Acid in Peptide Synthesis

Executive Summary

In peptide therapeutics, the strategic incorporation of D-Glutamic acid (D-Glu) versus its natural L-isomer (L-Glu) is a pivotal decision that dictates stability, immunogenicity, and structural conformation. While L-Glu is the standard building block for native protein mimicry, D-Glu is increasingly utilized to engineer protease resistance and induce specific secondary structures (e.g.,

Part 1: Stereochemical & Mechanistic Fundamentals

The Chiral Environment and Coupling Kinetics

In an achiral solvent, activated Fmoc-L-Glu(OtBu)-OH and Fmoc-D-Glu(OtBu)-OH possess identical reactivity. However, peptide synthesis occurs in a chiral environment —the growing peptide chain anchored to the resin.

-

Matched Case (L-L): Coupling an L-amino acid to an L-peptide chain generally proceeds via a transition state with lower steric strain.

-

Mismatched Case (L-D): Coupling a D-amino acid to an L-peptide chain (or vice versa) introduces steric clashes in the transition state. This "double asymmetric induction" can retard coupling rates, thereby increasing the window for side reactions like racemization or aggregation.

Racemization Mechanism: The Oxazolone Pathway

The primary risk when coupling Glutamic acid (regardless of isomer) is racemization during carboxyl activation. This is driven by the formation of a 5(4H)-oxazolone intermediate.

Mechanism:

-

Activation: The carboxyl group is converted to a leaving group (e.g., OBt ester).

-

Cyclization: The amide nitrogen of the backbone attacks the activated carbonyl, forming an oxazolone ring.

-

Deprotonation: Base (e.g., DIPEA) abstracts the acidic

-proton, creating a resonance-stabilized enolate. -

Reprotonation: The proton can return from either face, resulting in a loss of chiral purity (L

D/L mix).

Graphviz Diagram 1: Oxazolone-Mediated Racemization Pathway The following diagram illustrates the critical failure mode during activation.

Caption: Mechanism of base-catalyzed racemization via the oxazolone intermediate during Glu activation.

Part 2: Comparative Analysis (L-Glu vs. D-Glu)

The choice between isomers affects not just synthesis, but the final physicochemical profile of the peptide.[1]

Table 1: Technical Comparison of L-Glu and D-Glu

| Feature | L-Glutamic Acid (L-Glu) | D-Glutamic Acid (D-Glu) |

| Stereochemistry | (S)-2-Aminopentanedioic acid | (R)-2-Aminopentanedioic acid |

| Fmoc-Derivative | Fmoc-L-Glu(OtBu)-OH | Fmoc-D-Glu(OtBu)-OH |

| Proteolytic Stability | Low (Degraded by endogenous proteases) | High (Resistant to chymotrypsin/trypsin) |

| Structural Effect | Promotes | Helix breaker (in L-peptides); Induces |

| Coupling Risk | Standard racemization risk | High risk of hidden epimerization if not monitored |

| Cost (Approx.) | Low (Commodity chemical) | High (Specialty reagent, ~5-10x cost of L) |

| Biological Role | Native protein synthesis, Neurotransmission | Bacterial cell walls, NMDAR modulation |

Structural Implications[2][3]

-

Helix Disruption: Inserting a single D-Glu into an L-polyalanine or L-leucine based

-helix destabilizes the hydrogen bonding network, often terminating the helix or inducing a kink. -

Turn Stabilization: D-Glu is frequently used in "reverse-turn" mimetics. For example, a D-amino acid at the

position of a

Part 3: Experimental Protocols

Synthesis Protocol: Fmoc-SPPS with D-Glu Incorporation

Objective: Synthesize a peptide containing D-Glu with

Reagents:

-

Resin: Rink Amide ProTide (Low loading: 0.2–0.4 mmol/g to reduce aggregation).

-

Amino Acid: Fmoc-D-Glu(OtBu)-OH.

-

Coupling Agents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

-

Note: Avoid HBTU/HATU with high base (DIPEA) concentrations for D-amino acids if long activation times are expected, as this promotes oxazolone formation. DIC/Oxyma creates a neutral/acidic environment that suppresses racemization.

-

Step-by-Step Workflow:

-

Resin Swelling:

-

Swell resin in DCM (20 min), then wash with DMF (3x).

-

-

Fmoc Deprotection:

-

Treat with 20% Piperidine in DMF (2 x 5 min).

-

Critical Check: Monitor UV absorbance at 301 nm (fulvene-piperidine adduct) to ensure complete removal.

-

-

Activation (The "Cold" Protocol):

-

Dissolve Fmoc-D-Glu(OtBu)-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF.

-

Cool solution to 0°C (ice bath) for 5 minutes.

-

Add DIC (3 eq).

-

Rationale: Lower temperature during the initial activation burst reduces the kinetic energy available for the racemization pathway.

-

-

Coupling:

-

Add the cold activated mixture to the resin.

-

Shake at room temperature for 45–60 minutes.

-

Validation: Perform Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, recouple using HATU/HOAt/DIPEA (1:1:2) for a short duration (15 min).

-

-

Capping:

-

Cap unreacted amines with Acetic Anhydride/Pyridine/DMF to prevent deletion sequences.

-

Graphviz Diagram 2: SPPS Workflow with D-Glu Checkpoints

Caption: Optimized SPPS workflow for D-Glu insertion with integrated QC checkpoints.

Quality Control: Detecting Racemization

Standard Reverse-Phase HPLC (RP-HPLC) often fails to separate D-Glu/L-Glu epimers in long peptides.

Protocol: Marfey’s Method (FDAA)

-

Hydrolysis: Hydrolyze a small peptide aliquot (6N HCl, 110°C, 24h).

-

Derivatization: React the hydrolysate with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).

-

Analysis: The resulting diastereomers (L-L and L-D) have distinct hydrophobicities and can be separated on a standard C18 column.

-

Calculation:

.

Part 4: Biological & Therapeutic Applications[3][5][6][7][8]

Proteolytic Resistance

Incorporating D-Glu renders the peptide bond

-

Mechanism: Proteases like Chymotrypsin have chiral active sites evolved to bind L-amino acid backbones. The inverted stereochemistry of D-Glu prevents the "induced fit" required for catalysis.

-

Application: This strategy is used in Retro-Inverso peptides , where the sequence is reversed and all amino acids are switched to D-form, maintaining side-chain topology while achieving near-total protease resistance.

Immunogenicity Risks

While D-amino acids reduce degradation, they can increase immunogenicity. The immune system may recognize D-peptide motifs as "foreign" (similar to bacterial cell walls), potentially triggering antibody production.

-

Guideline: Limit D-Glu usage to specific "hotspots" (e.g., termini or turn regions) rather than global replacement, unless developing a full retro-inverso therapeutic.

References

-

Albericio, F., &yman, H. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

-

Mutter, M., et al. (2014). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly. Journal of Peptide Science. [Link]

-

El-Faham, A., & Albericio, F. (2011).[3] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

-

Mahalakshmi, R., & Balaram, P. (2006). The use of D-amino acids in peptide design. ResearchGate. [Link]

Sources

An In-depth Technical Guide to Boc-L-Ala-D-Glu(OBzl)-OH: Commercial Availability, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Peptide and Peptidoglycan Research

N-α-(tert-Butoxycarbonyl)-L-alanyl-D-glutamic acid γ-benzyl ester, commonly referred to as Boc-L-Ala-D-Glu(OBzl)-OH, is a protected dipeptide of significant interest in the fields of synthetic peptide chemistry and bacteriology. Its unique structural features, including the acid-labile Boc protecting group on the L-alanine residue and the benzyl ester protecting the γ-carboxyl group of the D-glutamic acid, make it a versatile building block for the synthesis of complex peptides and peptidoglycan fragments. This guide provides a comprehensive overview of its commercial availability, discusses the rationale behind its synthesis and purification, and details its applications, particularly in the context of solid-phase peptide synthesis (SPPS) and bacterial cell wall research.

Commercial Availability and Supplier Landscape

Boc-L-Ala-D-Glu(OBzl)-OH (CAS No. 53759-36-7) is available from a range of specialized chemical suppliers. The commercial landscape is populated by both large, well-established chemical companies and smaller, niche suppliers focusing on amino acid derivatives and peptide reagents. When sourcing this compound, researchers should consider not only the price but also the purity, the availability of comprehensive analytical data (e.g., Certificate of Analysis with HPLC, NMR, and Mass Spectrometry data), and the supplier's reputation for quality and consistency.

Below is a comparative table of representative suppliers. Please note that availability and pricing are subject to change and should be verified directly with the suppliers.

| Supplier | Purity | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | ≥97% | Gram to multi-gram scales | Often provides detailed technical information and supporting documentation on their website. |

| AK Scientific, Inc. | Typically ≥95% | Gram quantities | A supplier of fine chemicals for research and development. |

| CP Lab Safety | 97% | Gram quantities | Provides a range of laboratory chemicals and safety products. |

| Santa Cruz Biotechnology | Gram quantities | Offers a broad portfolio of biochemicals for research. | |

| Aapptec | Gram to kilogram scales | Specializes in peptides, amino acid derivatives, and resins for peptide synthesis. | |

| Chem-Impex International, Inc. | ≥99% (HPLC) | Gram quantities | Focuses on providing high-purity amino acids, peptides, and related reagents. |

| TCI Chemicals | >98.0% (TLC)(HPLC) | Gram to multi-gram scales | A global supplier of fine and specialty chemicals. |

Expert Insight: When selecting a supplier, it is crucial to request a lot-specific Certificate of Analysis (CoA). This document provides critical data on the purity and identity of the compound, which is essential for reproducible experimental results. For applications in drug discovery or GMP environments, suppliers with robust quality management systems are preferred.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of Boc-L-Ala-D-Glu(OBzl)-OH is essential for its proper handling, storage, and use in synthesis.

| Property | Value | Source/Comment |

| Molecular Formula | C₂₀H₂₈N₂O₇ | |

| Molecular Weight | 408.45 g/mol | |

| Appearance | White to off-white powder | Varies slightly between suppliers. |

| Melting Point | 78 - 85 °C (for the related Boc-L-alanine) | Specific data for the dipeptide may vary.[1] |

| Solubility | Soluble in many organic solvents such as DMF, DCM, and methanol. Limited solubility in water. | As a protected peptide, it exhibits good solubility in common organic synthesis solvents. |

| Storage | Recommended storage at 2-8°C. Keep container tightly closed in a dry and well-ventilated place. | Protect from moisture to prevent hydrolysis of the ester and degradation of the Boc group. |

Safety and Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling Boc-L-Ala-D-Glu(OBzl)-OH. Work in a well-ventilated area or a fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

The Science of Synthesis and Purification: A Rationale-Driven Approach

The synthesis of Boc-L-Ala-D-Glu(OBzl)-OH involves a series of strategic steps designed to selectively form the peptide bond between L-alanine and D-glutamic acid while preventing unwanted side reactions. The choice of protecting groups is paramount to the success of the synthesis.

The Logic of Protection and Deprotection

The synthetic strategy hinges on the orthogonal protection of the functional groups of the constituent amino acids.

Caption: Synthetic strategy for Boc-L-Ala-D-Glu(OBzl)-OH.

-

Boc Protection of L-Alanine: The α-amino group of L-alanine is protected with the tert-butoxycarbonyl (Boc) group.[1] This is a standard procedure in peptide synthesis, and the Boc group is chosen for its stability under neutral and basic conditions and its facile removal with mild acids like trifluoroacetic acid (TFA).[1]

-

Benzyl Esterification of D-Glutamic Acid: The γ-carboxyl group of D-glutamic acid is protected as a benzyl ester. This is achieved by reacting D-glutamic acid with benzyl alcohol in the presence of an acid catalyst. The benzyl ester is stable to the acidic conditions used for Boc deprotection, allowing for selective deprotection and further elongation of the peptide chain from the N-terminus. It can be removed by hydrogenolysis (e.g., using H₂ over a palladium catalyst).

-

Peptide Bond Formation: With the amino group of alanine and the side-chain carboxyl group of glutamic acid protected, the peptide bond is formed between the carboxyl group of Boc-L-Ala-OH and the amino group of H-D-Glu(OBzl)-OH. This reaction is typically mediated by a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to minimize racemization.[2]

Purification and Quality Control

After the coupling reaction, the crude product is purified to remove unreacted starting materials, coupling reagents, and byproducts.

Purification Workflow:

Caption: General purification workflow for Boc-L-Ala-D-Glu(OBzl)-OH.

Analytical Techniques for Quality Control:

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique used to assess the purity of the final product. A reversed-phase column (e.g., C18) with a gradient of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA) is typically employed. Chiral HPLC can also be used to determine the enantiomeric purity of the constituent amino acids.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule. The spectra should show characteristic signals for the Boc group, the alanine and glutamic acid residues, and the benzyl group.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of analysis.

Applications in Research and Development

Solid-Phase Peptide Synthesis (SPPS)

Boc-L-Ala-D-Glu(OBzl)-OH is a valuable building block in Boc-chemistry-based solid-phase peptide synthesis. In this methodology, the peptide is assembled on a solid support (resin), which simplifies the purification process at each step.

Experimental Protocol: Coupling of Boc-L-Ala-D-Glu(OBzl)-OH in SPPS

This protocol assumes the peptide is being synthesized on a resin with a free amino group.

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.

-

Boc Deprotection (if applicable): If the N-terminus of the resin-bound peptide is Boc-protected, remove the Boc group by treating the resin with a solution of 25-50% TFA in DCM for 30 minutes. Wash the resin thoroughly with DCM and neutralize with a 5-10% solution of diisopropylethylamine (DIEA) in DCM.

-

Coupling Reaction:

-

In a separate vial, dissolve Boc-L-Ala-D-Glu(OBzl)-OH (2-4 equivalents relative to the resin substitution) and HOBt (2-4 equivalents) in N,N-dimethylformamide (DMF).

-

Add DCC (2-4 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at 0°C.

-

Add the activated dipeptide solution to the swollen and deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours or until a negative Kaiser test indicates the completion of the coupling.

-

-

Washing: Wash the resin sequentially with DMF, DCM, and methanol to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIEA in DCM.

Workflow for a Typical SPPS Coupling Cycle:

Sources

Methodological & Application

Application Note & Protocol: Solution-Phase Synthesis of Boc-Ala-D-Glu-OBzl

Abstract: This document provides a comprehensive, field-proven protocol for the solution-phase synthesis of the protected dipeptide, N-α-(t-Butoxycarbonyl)-L-alanyl-D-glutamic acid α-benzyl ester (Boc-Ala-D-Glu-OBzl). This key intermediate is valuable in the convergent synthesis of more complex peptides for pharmaceutical and biochemical research. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the synthesis strategy. We detail a carbodiimide-mediated coupling approach, optimized to maximize yield and minimize racemization, followed by a robust work-up and purification procedure.

Introduction and Strategic Rationale

The synthesis of peptides is a cornerstone of drug discovery and biochemical research. The target dipeptide, Boc-Ala-D-Glu-OBzl, incorporates key structural motifs and protecting groups that make it a versatile building block. The choice of a solution-phase approach, as opposed to solid-phase peptide synthesis (SPPS), is deliberate for this scale of synthesis. Solution-phase methods offer advantages in scalability, purification of intermediates, and often prove more cost-effective for producing specific peptide fragments in gram quantities or larger.

The Protecting Group Strategy:

The success of any peptide synthesis hinges on a meticulously planned protecting group strategy to prevent unwanted side reactions.

-

N-α-Boc Protection: The L-Alanine residue is protected at its N-terminus with a tert-butoxycarbonyl (Boc) group. The Boc group is highly effective in preventing self-polymerization and other side reactions at the amino terminus. Its key feature is its lability under moderately acidic conditions (e.g., trifluoroacetic acid, TFA), while remaining stable to the basic and neutral conditions of the peptide coupling step. This differential stability is fundamental to stepwise peptide elongation[1][2].

-

C-γ-Benzyl Ester (OBzl) Protection: The side-chain carboxylic acid of the D-Glutamic acid is protected as a benzyl ester (OBzl). This group is robust and stable throughout the coupling reaction and potential subsequent Boc-deprotection steps. It is typically removed in a final deprotection step via catalytic hydrogenolysis, which provides an orthogonal deprotection strategy to the acid-labile Boc group[3].

This orthogonal protection scheme ensures that each protecting group can be removed selectively without affecting the other, granting the chemist precise control over the synthetic pathway.

Principle of Peptide Bond Formation: Carbodiimide Coupling

The formation of a peptide (amide) bond from a carboxylic acid and an amine is not spontaneous and requires the "activation" of the carboxyl group.[4] This protocol employs one of the most reliable and widely used methods: carbodiimide coupling, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).

Mechanism of Action:

-

Activation: The carboxyl group of Boc-L-Ala attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

-

Suppression of Racemization: This intermediate is susceptible to racemization. To mitigate this, HOBt is introduced as an additive. HOBt rapidly reacts with the O-acylisourea to form a Boc-L-Ala-OBt active ester. This ester is more stable than the O-acylisourea but highly reactive towards amines, and its formation significantly suppresses the risk of racemization at the chiral center of the alanine residue[5][6].

-

Nucleophilic Attack: The free α-amino group of H-D-Glu-OBzl then performs a nucleophilic attack on the carbonyl carbon of the HOBt active ester, forming the desired peptide bond.

-

Byproduct Removal: A key advantage of using EDC is that its urea byproduct is water-soluble, allowing for its easy removal during the aqueous work-up phase, simplifying product purification[5][7].

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Boc-L-Alanine (Boc-Ala-OH) | ≥99% Purity | Sigma-Aldrich, etc. | Store desiccated. |

| D-Glutamic acid α-benzyl ester (H-D-Glu-OBzl) | ≥98% Purity | Novabiochem, etc. | Often supplied as a salt (e.g., HCl or Tosylate salt). Requires neutralization. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC·HCl) | Synthesis Grade | Sigma-Aldrich, etc. | Hygroscopic. Store under inert gas. |

| 1-Hydroxybenzotriazole hydrate (HOBt·H₂O) | Synthesis Grade | Sigma-Aldrich, etc. | Store in a cool, dry place. |

| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% (anhydrous) | Sigma-Aldrich, etc. | Required if starting with H-D-Glu-OBzl salt. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Major Supplier | Use from a sealed bottle or solvent purification system. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Major Supplier | Use from a sealed bottle or solvent purification system. |

| Ethyl Acetate (EtOAc) | ACS Grade | Major Supplier | |

| n-Hexane or Petroleum Ether | ACS Grade | Major Supplier | |

| Hydrochloric Acid (HCl), 1 M aqueous | For work-up. | ||

| Sodium Bicarbonate (NaHCO₃), saturated aqueous | For work-up. | ||

| Brine (saturated NaCl aqueous solution) | For work-up. | ||

| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | For drying organic layers. | ||

| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. |

Detailed Experimental Protocol

Step 1: Preparation of H-D-Glu-OBzl Free Base (if starting from a salt)

-

Rationale: The coupling reaction requires the amine component to be a free base for it to act as an effective nucleophile. If your starting material is H-D-Glu-OBzl·HCl or a similar salt, the amine must be neutralized.

-

Dissolve H-D-Glu-OBzl salt (1.0 eq) in a minimal amount of DCM.

-

Add this solution to a separatory funnel containing saturated sodium bicarbonate solution.

-

Shake the funnel vigorously, venting frequently.

-

Separate the layers and extract the aqueous layer two more times with DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine, which should be used immediately.

Step 2: Peptide Coupling Reaction

-

To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add Boc-L-Alanine (1.0 eq) and HOBt·H₂O (1.1 eq).

-

Dissolve the solids in anhydrous DCM (approx. 10 mL per mmol of Boc-L-Ala). If solubility is an issue, a minimal amount of anhydrous DMF can be added dropwise.

-

Add H-D-Glu-OBzl (1.0 eq) to the solution. If starting from the salt and performing an in situ neutralization, add DIPEA (1.1 eq) and stir for 10 minutes before proceeding.

-

Cool the flask to 0 °C using an ice-water bath.

-

Add EDC·HCl (1.1 eq) to the cooled, stirring solution in one portion.

-

Allow the reaction mixture to stir at 0 °C for 2 hours, then remove the ice bath and let the reaction proceed at room temperature for 16-24 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 10:1 DCM:Methanol or 50:50 Ethyl Acetate:Hexane. The consumption of the starting materials and the formation of a new, higher Rf product spot should be observed.

Step 3: Aqueous Work-up

-

Filter the reaction mixture to remove any precipitated solids.

-

Transfer the filtrate to a separatory funnel and dilute with ethyl acetate (EtOAc) to approximately three times the initial reaction volume.

-

Wash the organic layer sequentially with:

-

1 M HCl (2 x 50 mL) - Removes unreacted amine and any remaining DIPEA.

-

Saturated NaHCO₃ solution (2 x 50 mL) - Removes unreacted Boc-Ala-OH and HOBt.

-

Brine (1 x 50 mL) - Removes residual water.

-

-

Dry the resulting organic layer over anhydrous Na₂SO₄.

-

Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product, typically as a white foam or viscous oil.

Step 4: Purification

-

Rationale: While the work-up removes most impurities, chromatographic purification is often necessary to achieve high purity. Protected peptides are generally non-polar enough for normal-phase chromatography[8][9].

-

Column Chromatography: Purify the crude product using flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50-60% EtOAc) is typically effective. The optimal eluent should be determined by TLC analysis.

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure. The final product, Boc-Ala-D-Glu-OBzl, should be a white solid or foam. Dry under high vacuum to remove residual solvents.

Step 5: Characterization

Confirm the identity and purity of the final product using standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.[10]

Quantitative Data Summary

| Compound | Formula | MW ( g/mol ) | Molar Eq. | Moles (mmol) | Mass (mg) |

| Boc-L-Ala-OH | C₈H₁₅NO₄ | 189.21 | 1.0 | 5.28 | 1000 |

| H-D-Glu-OBzl | C₁₂H₁₅NO₄ | 237.25 | 1.0 | 5.28 | 1253 |

| EDC·HCl | C₈H₁₈ClN₃ | 191.70 | 1.1 | 5.81 | 1114 |

| HOBt·H₂O | C₆H₅N₃O·H₂O | 153.14 | 1.1 | 5.81 | 890 |

| Product: | |||||

| Boc-Ala-D-Glu-OBzl | C₂₀H₂₈N₂O₇ | 408.45 | 1.0 (Theor.) | 5.28 | 2156 |

This table is based on a 1-gram starting scale of Boc-L-Ala-OH.

Experimental Workflow Visualization

Caption: Workflow for the solution-phase synthesis of Boc-Ala-D-Glu-OBzl.

References

-

PrepChem. Synthesis of Boc-Ala-Glu(OBzl)-OH. Available from: [Link]

-

MySkinRecipes. Boc-D-Glu-OBzl. Available from: [Link]

-

ResearchGate. Preparation procedure of Boc-Ala-Ala-Ala-OH. Available from: [Link]

- Google Patents. Process for preparing Boc protected amino acid by (Boc) O.

-

Scholars Research Library. Der Pharma Chemica. Available from: [Link]

-

Peptide Synthesis Reagents. A Guide to Coupling and Protecting Groups. Available from: [Link]

-

ACS Combinatorial Science. Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. Available from: [Link]

-

Sunresin. Boc / Bzl Solid Phase Synthesis. Available from: [Link]

-

ResearchGate. A schematic representation of peptide synthesis using Boc protected.... Available from: [Link]

-

Aapptec Peptides. Coupling Reagents. Available from: [Link]

-

ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Available from: [Link]

-

Thieme. Synthesis of Peptides. Available from: [Link]

-

NIH. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. Available from: [Link]

-

Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]

-

Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

-

Publications of the IAS Fellows. Parallel zippers formed by a-helical peptide columns in crystals of - Boc-Aib-Glu(OBzl). Available from: [Link]

-

Biotage. Can you use normal phase chromatography to purify protected peptides?. Available from: [Link]

-

PubMed. Purification of protected syntheic peptides by preparative high performance liquid chromatography on silica gel 60. Available from: [Link]

Sources

- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Boc-D-Glu-OBzl [myskinrecipes.com]

- 4. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 5. peptide.com [peptide.com]

- 6. bachem.com [bachem.com]

- 7. peptide.com [peptide.com]

- 8. biotage.com [biotage.com]

- 9. Purification of protected syntheic peptides by preparative high performance liquid chromatography on silica gel 60 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bachem.com [bachem.com]

Coupling conditions for Boc-Ala-D-Glu-OBzl with amines

Application Note: Optimization of Amide Bond Formation for Boc-Ala-D-Glu-OBzl Derivatives

Part 1: Executive Summary & Chemical Context

This application note details the protocols for coupling amines to Boc-Ala-D-Glu-OBzl . Based on standard nomenclature, this precursor is defined as

This transformation is critical in the synthesis of Muramyl Dipeptide (MDP) analogs and desmuramyl peptides, which are potent immunomodulators. The resulting product is a D-isoglutamine derivative.[1]

Critical Chemical Challenges

-

Regioselectivity & Side Reactions: Activation of the

-carboxyl group in glutamyl peptides can lead to intramolecular cyclization, forming glutarimides (piperidine-2,6-dione derivatives).[1] This side reaction competes with the desired amidation and is accelerated by strong bases. -

Stereochemical Integrity (Racemization): While the D-configuration of the glutamic acid is relatively stable due to the

-protection (ester), the preceding L-Alanine residue and the harsh activation conditions can induce epimerization.[1] -

Nucleophilicity of the Amine: The choice of coupling reagent must be matched to the nucleophilicity of the incoming amine (primary alkyl vs. secondary vs. aromatic).

Part 2: Reagent Selection & Decision Matrix

To ensure success, select the protocol that matches your specific amine substrate.

Table 1: Coupling Reagent Performance Matrix

| Reagent System | Reaction Speed | Epimerization Risk | Recommended For | Workup Difficulty |

| T3P / Pyridine | Fast (1-3 h) | Lowest | Sterically hindered amines, Anilines, Scale-up | Very Low (Water soluble byproducts) |

| EDC / HOBt | Moderate (4-12 h) | Low | Primary alkyl amines, Standard synthesis | Moderate (Urea removal required) |

| HATU / HOAt | Very Fast (<1 h) | Moderate* | Unreactive/Electron-poor amines | High (Requires chromatography) |

*Risk increases significantly with excess DIPEA.[1]

Visualization: Method Selection Workflow

Caption: Decision tree for selecting the optimal coupling protocol based on amine steric/electronic properties and reaction scale.

Part 3: Detailed Experimental Protocols

Protocol A: The "Green" Standard (T3P Coupling)

Best for: Scalable synthesis, preventing racemization, and ease of purification. T3P (Propylphosphonic anhydride) generates water-soluble byproducts.[1]

Materials:

-

Boc-Ala-D-Glu-OBzl (1.0 equiv)[1]

-

Amine (R-NH

) (1.1 – 1.2 equiv)[1] -

T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

-

Base: Pyridine (Preferred) or DIPEA (2.5 – 3.0 equiv)[1]

-

Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is an issue).[1]

Procedure:

-

Dissolution: Dissolve Boc-Ala-D-Glu-OBzl (1.0 mmol) and the Amine (1.1 mmol) in dry EtOAc (5 mL) or DMF (3 mL) at 0°C.

-

Base Addition: Add Pyridine (3.0 mmol) dropwise. Note: Pyridine is preferred over DIPEA with T3P to minimize epimerization.

-

Activation: Add T3P solution (1.5 mmol) dropwise to the stirring mixture at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.

-

Workup (The T3P Advantage):

-

Isolation: Dry organic layer over Na

SO

Protocol B: The Classic Method (EDC/HOBt)

Best for: Routine lab-scale synthesis with primary amines.[1]

Materials:

-

Boc-Ala-D-Glu-OBzl (1.0 equiv)[1]

-

Amine (1.1 equiv)[1]

-

HOBt (anhydrous) (1.2 equiv)[1]

-

NMM (N-methylmorpholine) (2.0 equiv)[1]

Procedure:

-

Pre-activation: Dissolve Boc-Ala-D-Glu-OBzl in DCM/DMF at 0°C. Add HOBt and allow to dissolve.

-

Coupling Agent: Add EDC·HCl. Stir for 15 minutes at 0°C to form the active ester.

-

Amine Addition: Add the Amine followed by NMM.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.

-

Workup: Standard acid/base wash as described in Protocol A.[1]

-

Note: If a precipitate forms (DCU urea equivalent), filter it off before washing.

-

Protocol C: High-Power Coupling (HATU)

Best for: Unreactive anilines or sterically hindered secondary amines.[1] Warning: High risk of racemization if not temperature-controlled.[1]

Procedure:

-

Dissolve Boc-Ala-D-Glu-OBzl (1.0 equiv) and HATU (1.1 equiv) in dry DMF.[1]

-

Add HOAt (1.1 equiv) (Optional but recommended for D-amino acids).[1]

-

Cool to 0°C (Critical).

-

Add DIPEA (2.0 equiv) and stir for 2 minutes.

-

Immediately add the Amine (1.1 equiv).[1]

-

Stir at 0°C for 30 minutes, then RT for 1-2 hours.

-

Workup: Requires careful washing to remove tetramethylurea byproducts.[1] Column chromatography is almost always required.[1]

Part 4: Mechanism & Troubleshooting

The Glutarimide Risk

When activating the

Caption: Pathway of base-catalyzed glutarimide formation, a common side reaction in Glutamic acid side-chain activation.[1]

Prevention Strategy:

-

Avoid Excess Base: Use the minimum amount of DIPEA/NMM required to neutralize the amine salt.

-

Use HOBt/HOAt: These additives stabilize the active ester and reduce the lifetime of the highly reactive species that is prone to cyclization.

-

Temperature: Keep the activation step at 0°C.

QC & Validation

-

HPLC: Use a C18 column with a generic gradient (5-95% ACN in Water + 0.1% TFA).[1] Look for a "doublet" peak which indicates D/L racemization.[1]

-

NMR: Check the

-proton signal of the Glu residue. Epimerization often results in split signals or complex multiplets in the 4.0–4.5 ppm region.

References

-

Royal Society of Chemistry (RSC). (2023).[1] Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent.[1] Retrieved from [Link][1]

-

Organic Syntheses. (2013). Low-epimerization Peptide Bond Formation with Oxyma Pure.[1] Org.[1][10] Synth. 2013, 90, 306-315.[2] Retrieved from [Link][1]

Sources

- 1. digital.csic.es [digital.csic.es]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutamic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. bachem.com [bachem.com]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

Application Note: Strategic Synthesis of Desmuramylpeptides (DMPs) via the Boc-Ala-D-Glu-OBzl Scaffold

[1]

Executive Summary & Scientific Rationale

Desmuramylpeptides (DMPs) represent a class of synthetic immunomodulators derived from Muramyl Dipeptide (MDP), the minimal bioactive peptidoglycan motif recognized by the intracellular NOD2 receptor.[1][2] While MDP is a potent activator of the innate immune system, its clinical utility is limited by pyrogenicity and rapid elimination. DMPs retain the essential dipeptide pharmacophore (L-Ala-D-Glu) but replace the pyrogenic N-acetylmuramic acid moiety with lipophilic or non-saccharide acyl groups (e.g., adamantyl, stearoyl) to tune pharmacokinetics and reduce toxicity.

This guide details the synthesis of DMPs utilizing Boc-L-Ala-D-Glu-OBzl as the divergent core scaffold. This intermediate is strategically chosen for its orthogonality:

-

Boc (N-terminus): Acid-labile, allowing selective N-terminal functionalization (the "desmuramyl" modification).

-

OBzl (C-terminus): Hydrogenolysis-labile, protecting the

-carboxyl of D-Glutamate to prevent racemization and allow side-chain ( -

Free

-Carboxyl (Implicit): In the standard Boc-Ala-D-Glu-OBzl configuration, the

Strategic Analysis of the Scaffold

Before initiating synthesis, the regiochemistry of the starting material must be validated. The biological activity of DMPs is strictly dependent on the D-isoglutamine configuration.

| Feature | Specification | Impact on Synthesis |

| Chirality | L-Alanine, D-Glutamate | Essential for NOD2 binding.[3] L-Glu analogs are inactive. |

| Protection | Directs coupling to the | |

| Target Moiety | D-IsoGln | Requires conversion of free |

| Orthogonality | Boc vs. Bzl | Allows selective N-term modification without disturbing the C-term. |

Mechanism of Action (NOD2 Signaling)

Understanding the biological endpoint ensures the synthesis preserves the pharmacophore.

[1][2][4][5]

Detailed Synthetic Protocols

Phase 1: Synthesis of the Core Scaffold (If not commercial)

Note: If starting with commercially available Boc-Ala-D-Glu-OBzl, proceed to Phase 2.

Reaction: Coupling Boc-L-Ala-OSu with H-D-Glu-OBzl. Reagents: N-hydroxysuccinimide (HOSu), Dicyclohexylcarbodiimide (DCC), Triethylamine (TEA).[4]

-

Dissolve H-D-Glu-OBzl (1.0 eq) in DMF. Add TEA (1.2 eq) to neutralize the salt.

-

Add Boc-L-Ala-OSu (1.1 eq) and stir at room temperature for 18–24 hours.

-

Workup: Evaporate DMF, dissolve residue in EtOAc. Wash with 5% citric acid, water, and brine. Dry over Na

SO -

Validation: ESI-MS (

calc. for C

Phase 2: -Amidation (Formation of IsoGln Derivative)

The free

Protocol: Mixed Anhydride Method Rationale: Minimizes racemization compared to standard carbodiimide couplings for this specific transformation.

-

Activation: Dissolve Boc-Ala-D-Glu-OBzl (1.0 mmol) in dry THF (10 mL). Cool to -15°C under Argon.

-

Anhydride Formation: Add N-Methylmorpholine (NMM, 1.1 mmol) followed by Isobutyl Chloroformate (IBCF, 1.1 mmol). Stir for 15 minutes. Critical: Maintain temperature below -10°C to prevent urethane formation.

-

Amidation:

-

For unsubstituted IsoGln: Bubble dry ammonia gas or add 0.5 M solution of NH

in dioxane (excess). -

For substituted analogs: Add the corresponding amine (e.g., alkyl amine) (1.1 mmol).

-

-

Reaction: Stir at -15°C for 1 hour, then allow to warm to room temperature over 3 hours.

-

Workup: Evaporate solvent. Redissolve in EtOAc. Wash sequentially with 1N HCl (cold), saturated NaHCO

, and brine. -

Yield: Typically 80–90%.

Phase 3: N-Terminal Functionalization (The "Desmuramyl" Step)

This step replaces the Boc group with the target lipophilic moiety (e.g., Adamantane-1-carboxylic acid, Stearic acid).

Step 3A: Boc Deprotection

-

Dissolve the intermediate from Phase 2 in DCM/TFA (1:1 v/v).

-

Stir for 30–60 minutes at room temperature. Monitor by TLC (disappearance of starting material).

-

Evaporate volatiles. Co-evaporate with toluene (3x) to remove residual TFA.

-

Result: H-Ala-D-IsoGln-OBzl · TFA salt.[5]

Step 3B: Acylation (Coupling) Example Target: Adamantyl-L-Ala-D-IsoGln-OBzl.

-

Dissolution: Dissolve the TFA salt in dry DMF. Adjust pH to ~8 with DIPEA (Diisopropylethylamine).

-

Activation: In a separate vessel, activate Adamantane-1-carboxylic acid (1.1 eq) using HBTU (1.1 eq) and DIPEA (2 eq) in DMF for 5 minutes.

-

Coupling: Transfer the activated acid to the peptide solution.

-

Time: Stir at room temperature for 4–12 hours.

-

Purification: Precipitate by adding cold water or diethyl ether. Filter and wash.[6]

Phase 4: Global Deprotection (Hydrogenolysis)

Removal of the C-terminal benzyl ester to yield the free acid form of the DMP.

-

Catalyst: Suspend the protected DMP in MeOH or AcOH. Add 10% Pd/C (10% w/w of substrate).

-

Hydrogenation: Stir under H

atmosphere (balloon pressure) for 4–12 hours. -

Filtration: Filter through Celite to remove catalyst. Caution: Pd/C is pyrophoric.

-

Isolation: Evaporate solvent. Lyophilize from water/acetonitrile.

Synthesis Workflow Diagram

[1][4]

Quality Control & Characterization

Data consistency is paramount for immunological studies.

| Analytical Method | Parameter | Acceptance Criteria |

| HPLC | Purity | > 95% (210 nm & 254 nm) |

| HR-MS (ESI) | Molecular Mass | |

| 1H NMR (DMSO-d6) | Structural Integrity | Presence of amide doublets (8.0-8.5 ppm), Ala-CH3 doublet (~1.2 ppm), Adamantyl/Lipid signals (if applicable). |

| TLC | Reaction Progress | Single spot, Rf distinct from starting material. |

Troubleshooting Note:

-

Solubility: Lipophilic DMPs (e.g., Stearoyl derivatives) may be insoluble in standard HPLC mobile phases. Use Isopropanol/Hexane gradients or dissolve in DMSO prior to injection.

-

Racemization: If D-Glu racemizes, the biological activity drops significantly. Verify chirality using Marfey's reagent or chiral HPLC if activity data is anomalous.

References

-

Lederer, E. (1980).[7] "Synthetic immunostimulants derived from the bacterial cell wall". Journal of Medicinal Chemistry, 23(8), 819–825. Link

-

Guzelj, S., et al. (2021). "Design, Synthesis, and Biological Evaluation of Desmuramyl Dipeptides Modified by Adamantyl-1,2,3-triazole". Molecules, 26(21), 6375. Link

-

Petrović Peroković, V., et al. (2022).[5][8] "Synthesis and Immunological Evaluation of Mannosylated Desmuramyl Dipeptides Modified by Lipophilic Triazole Substituents". International Journal of Molecular Sciences, 23(15), 8628.[5] Link

-

Girardin, S. E., et al. (2003). "Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection". Journal of Biological Chemistry, 278(11), 8869-8872. Link

-

BenchChem. (2025).[9] "Technical Guide: BOC-L-Alanine Benzyl Ester in Peptide Synthesis". BenchChem Technical Notes. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. fulir.irb.hr [fulir.irb.hr]

- 3. Design, Synthesis, and Biological Evaluation of Desmuramyl Dipeptides Modified by Adamantyl-1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Synthesis and Immunological Evaluation of Mannosylated Desmuramyl Dipeptides Modified by Lipophilic Triazole Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Synthesis and Evaluation of L-Alanyl-D-Glutamate Derivatives as Probes for Bacterial Cell Wall Biosynthesis

Abstract

The bacterial cell wall, a unique and essential organelle, presents a prime target for antimicrobial agents. A key component of the cell wall's peptidoglycan structure is the L-Alanyl-D-Glutamate (L-Ala-D-Glu) dipeptide motif. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the rational design, chemical synthesis, purification, and biological evaluation of L-Ala-D-Glu derivatives. We detail robust solution-phase peptide synthesis protocols, purification by High-Performance Liquid Chromatography (HPLC), and methods for assessing antibacterial activity. The causality behind experimental choices is explained to empower researchers to adapt and innovate in their quest for novel antibacterial agents targeting peptidoglycan biosynthesis.

Introduction: The Significance of L-Ala-D-Glu in Bacterial Physiology

The bacterial cell wall is a rigid, mesh-like structure called peptidoglycan, which is crucial for maintaining cell shape and protecting against osmotic lysis.[1] The building blocks of peptidoglycan are long glycan chains cross-linked by short peptide stems.[2] In a vast number of bacterial species, the peptide stem originates from N-acetylmuramic acid (NAM) and typically begins with the sequence L-alanine, followed by D-glutamic acid.[3][4] This L-Ala-D-Glu motif is an integral part of the UDP-MurNAc-pentapeptide precursor, which is synthesized in the cytoplasm and subsequently transported across the cell membrane to be incorporated into the growing peptidoglycan layer.[5]

The enzymes involved in the synthesis of this precursor are essential for bacterial survival and have no homologs in mammalian cells, making them highly attractive targets for the development of new antibiotics.[5][6] For instance, the antibiotic D-cycloserine, an analog of D-alanine, inhibits two crucial enzymes in this pathway: alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl).[7][8] By synthesizing derivatives of the native L-Ala-D-Glu dipeptide, researchers can probe the active sites of these and other biosynthetic enzymes, potentially leading to the discovery of potent and selective inhibitors.

This guide provides the foundational chemistry and biology protocols to empower researchers to create and test their own L-Ala-D-Glu-based molecular probes and potential antibiotic candidates.

Chemical Synthesis of L-Ala-D-Glu Derivatives: A Step-by-Step Protocol

The synthesis of dipeptides requires a strategic approach to control the formation of the peptide bond between the desired amino and carboxyl groups, while preventing unwanted side reactions. This is achieved through the use of protecting groups.[9] We present a reliable solution-phase synthesis method, which is well-suited for preparing the quantities of material needed for biological screening and allows for straightforward purification of intermediates.

The Logic of Protecting Groups

To form the L-Ala-D-Glu dipeptide, the amino group of L-alanine must be protected to prevent it from reacting with the carboxyl group of another L-alanine molecule. Similarly, the α-carboxyl group of D-glutamic acid must be protected to prevent its reaction with the amino group of another D-glutamate. The γ-carboxyl group of D-glutamic acid also requires protection. The Boc (tert-butoxycarbonyl) group is a common choice for N-terminal protection due to its stability and ease of removal under acidic conditions.[10] Benzyl (Bzl) or tert-butyl (tBu) esters are frequently used to protect carboxyl groups.

Diagram: General Synthesis Workflow

Caption: Workflow for L-Ala-D-Glu Derivative Synthesis.

Detailed Protocol: Synthesis of Boc-L-Ala-D-Glu(OBzl)-OH

This protocol details the synthesis of an L-Ala-D-Glu derivative with a Boc-protected N-terminus and a benzyl ester-protected side chain, leaving the α-carboxyl group of the D-glutamate free for further modification if desired.

Materials:

-

Boc-L-Ala-OH

-

H-D-Glu(OBzl)-OH (D-Glutamic acid γ-benzyl ester)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

n-Hexane

-

1 N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Trifluoroacetic acid (TFA)

Protocol:

-

Activation of Boc-L-Ala-OH:

-

In a round-bottom flask, dissolve Boc-L-Ala-OH (1.1 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 equivalents) dissolved in a small amount of anhydrous DCM dropwise to the cooled solution.

-

Stir the reaction mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

-

-

Coupling Reaction:

-

In a separate flask, dissolve H-D-Glu(OBzl)-OH (1.0 equivalent) in anhydrous DMF.

-

Add this solution to the activated Boc-L-Ala-OH mixture.

-

Allow the reaction to warm to room temperature and stir overnight (approximately 16-18 hours).[11]

-

-

Work-up and Purification of Protected Dipeptide:

-

Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of DCM.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate.

-

Wash the organic layer sequentially with 1 N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[12]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude protected dipeptide, Boc-L-Ala-D-Glu(OBzl)-OH.

-

The crude product can be further purified by flash chromatography on silica gel using a gradient of ethyl acetate in hexane.

-

-

Final Deprotection (Example: Removal of Boc group):

-

To remove the Boc protecting group, dissolve the purified protected dipeptide in a solution of 50% TFA in DCM.[10]

-

Stir the reaction at room temperature for 1-2 hours.

-

Evaporate the solvent and TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

-

The resulting product, H-L-Ala-D-Glu(OBzl)-OH, can be precipitated and washed with cold diethyl ether.

-

Note: For the removal of the benzyl ester, catalytic hydrogenation (e.g., H₂/Pd-C) would be employed. The choice of deprotection strategy depends on the desired final product.

Table 1: Protecting Groups and Coupling Reagents

| Protecting Group | Abbreviation | Protected Functionality | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | α-Amino | Mild acid (e.g., TFA)[10] |

| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amino | Mild base (e.g., piperidine)[13] |

| Benzyl ester | OBzl | Carboxyl | Strong acid (e.g., HF) or Hydrogenolysis[14] |

| tert-Butyl ester | OtBu | Carboxyl | Mild acid (e.g., TFA)[13] |

| Coupling Reagent | Abbreviation | Notes |

| Dicyclohexylcarbodiimide | DCC | Highly efficient, but byproduct (DCU) can be difficult to remove. Often used with HOBt to reduce racemization.[15] |

| Diisopropylcarbodiimide | DIC | Similar to DCC, but the urea byproduct is more soluble, simplifying purification.[11] |

| HBTU/HATU | - | Phosphonium/Aminium salts, fast and efficient coupling with low racemization.[15] |

Purification and Characterization

Purification of the synthesized dipeptide derivatives is critical to ensure that biological assays are performed with compounds of high purity.

HPLC Purification Protocol

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for the purification of synthetic peptides.[16]

Diagram: HPLC Purification Workflow

Caption: HPLC Purification Workflow for Synthetic Peptides.

Protocol:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Buffer A (see below) or a mixture of acetonitrile and water. Filter the sample through a 0.45 µm syringe filter before injection.

-

HPLC System and Column:

-

Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.[17]

-

-

Purification Gradient:

-

Equilibrate the column with 95% Buffer A and 5% Buffer B.

-

Inject the sample.

-

Run a linear gradient from 5% to 65% Buffer B over 30-40 minutes at a flow rate appropriate for the column size (e.g., 1 mL/min for an analytical column, higher for preparative).

-

Monitor the elution profile at 214 nm (for the peptide bond) and 280 nm (if aromatic residues are present).[17]

-

-

Fraction Collection and Analysis:

-

Collect fractions corresponding to the major peaks.

-

Analyze the purity of each fraction by analytical HPLC and confirm the identity by mass spectrometry (MS).

-

Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.

-

Biological Evaluation: Assessing Antibacterial Activity

Once a pure L-Ala-D-Glu derivative has been obtained, its biological activity can be assessed. A fundamental assay is the determination of the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Assay Protocol

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[18] The broth microdilution method is a standard and efficient way to determine MIC values.[19]

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Synthesized L-Ala-D-Glu derivative, dissolved in a suitable solvent (e.g., water or DMSO)

-

Positive control antibiotic (e.g., ampicillin, D-cycloserine)

-

Negative control (broth only)

-

Sterility control (broth and test compound, no bacteria)

-

Spectrophotometer or plate reader

Protocol:

-

Prepare Bacterial Inoculum:

-

Culture the bacterial strain overnight in the appropriate broth.

-

Dilute the overnight culture to achieve a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

-

Further dilute the standardized suspension to the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the final well volume).

-

-

Prepare Serial Dilutions:

-

In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth. The concentration range should be chosen based on expected activity.

-

Also, prepare serial dilutions of the positive control antibiotic.

-

-

Inoculation:

-

Add the prepared bacterial inoculum to each well containing the test compound and controls, except for the sterility control wells.

-

-

Incubation:

-

Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37 °C) for 18-24 hours.[20]

-

-

Determine MIC:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader.

-

Table 2: Interpreting MIC Results

| Observation | Interpretation | Next Steps |

| Low MIC value | The compound is a potent inhibitor of bacterial growth. | Further investigation into the mechanism of action, toxicity, and spectrum of activity. |

| High MIC value | The compound has weak or no antibacterial activity. | Consider structural modifications to improve potency or cell permeability. |

| No inhibition | The compound is inactive under the tested conditions. | Re-evaluate the design of the derivative. |

Conclusion and Future Directions

The synthesis and evaluation of L-Ala-D-Glu derivatives offer a powerful strategy for exploring the intricacies of bacterial cell wall biosynthesis and for the discovery of novel antibacterial agents. The protocols outlined in this application note provide a solid framework for researchers to embark on this endeavor. By systematically modifying the structure of the L-Ala-D-Glu dipeptide and assessing the impact on antibacterial activity, it is possible to develop a deeper understanding of the structure-activity relationships that govern the inhibition of peptidoglycan synthesis. Future work could involve the incorporation of non-proteinogenic amino acids, the synthesis of peptidomimetics, or the attachment of fluorescent or affinity labels to create powerful probes for identifying the specific molecular targets of these compounds within the bacterial cell.

References

-

Creative Biolabs. (n.d.). Cell Wall Biosynthesis Inhibitor. Retrieved from [Link]

-

Guzel, M. (2017). Response to "What is the protocol to form a peptide bond using DIC/HOAt and DCM as a solvent? How does Fmoc-Spps work?". ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Solution-Phase Synthesis of a Dipeptide Using EDC-HCl/Oxyma Pure. Retrieved from [Link]

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Schepartz Lab. (2016). HPLC Purification of Peptides. Protocols.io. [Link]

-